Benzodepa
Overview
Description
It is known for its unique structure, which includes a benzyl group, aziridine rings, and a phosphoryl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZODEPA typically involves the reaction of benzyl chloroformate with bis(1-aziridinyl)phosphine oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Benzyl chloroformate} + \text{Bis(1-aziridinyl)phosphine oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: BENZODEPA undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxides.
Reduction: Reduction of the phosphoryl group can lead to the formation of phosphine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed:
- Oxidation products include aziridine oxides.
- Reduction products include phosphine derivatives.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
BENZODEPA has several scientific research applications:
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZODEPA involves its interaction with biological molecules through its aziridine rings and phosphoryl group. The aziridine rings can form covalent bonds with nucleophilic sites on proteins and DNA, leading to cross-linking and potential inhibition of biological processes. The phosphoryl group can interact with enzymes and other proteins, modulating their activity .
Comparison with Similar Compounds
- Benzyl [bis(aziridin-1-yl)phosphoryl]carbamate
- Benzyl Bis(ethylenimido)phosphorourethan
Comparison: BENZODEPA is unique due to its specific combination of aziridine rings and a phosphoryl carbamate moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of aziridine rings makes it particularly useful in cross-linking applications, while the phosphoryl group provides additional sites for interaction with biological molecules .
Properties
IUPAC Name |
benzyl N-[bis(aziridin-1-yl)phosphoryl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N3O3P/c16-12(18-10-11-4-2-1-3-5-11)13-19(17,14-6-7-14)15-8-9-15/h1-5H,6-10H2,(H,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIUCBTYGKMLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=O)(NC(=O)OCC2=CC=CC=C2)N3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173509 | |
Record name | Benzodepa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1980-45-6 | |
Record name | Benzodepa [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001980456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZODEPA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzodepa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZODEPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30T24YM3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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